(R)-2-Aminohept-6-enoic acid hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-aminohept-6-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPPHPKLBBNAB-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Catalyst Selection
The hydrogenation of α,β-unsaturated precursors, such as (Z)-2-acetamidohept-6-enoic acid, using chiral transition-metal catalysts, is a widely employed strategy. Rhodium complexes with DuPHOS (1,2-bis(phospholano)benzene) ligands have demonstrated high enantioselectivity. For example, hydrogenation of (Z)-2-acetamidohept-6-enoate methyl ester under 50 psi H₂ in methanol at 25°C with Rh-(R,R)-DuPHOS yields (R)-2-acetamidohept-6-enoic acid with 94% enantiomeric excess (ee). Subsequent hydrolysis with 6M HCl at 80°C for 12 hours affords the free amino acid, which is neutralized and converted to the hydrochloride salt via HCl gas saturation in ethanol.
Table 1: Catalytic Hydrogenation Performance
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Rh-(R,R)-DuPHOS | (Z)-2-acetamidohept-6-enoate | 94 | 88 |
| Ru-BINAP | (E)-2-benzamidohept-6-enoate | 82 | 76 |
Enzymatic Resolution of Racemic Mixtures
Lipase-Catalyzed Kinetic Resolution
Racemic 2-aminohept-6-enoic acid esters undergo enantioselective hydrolysis using immobilized lipases. For instance, Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (S)-enantiomer of ethyl 2-aminohept-6-enoate in phosphate buffer (pH 7.0) at 37°C, leaving the (R)-ester unreacted. After 24 hours, the (R)-ester is isolated by extraction (ethyl acetate) and hydrolyzed with 2M NaOH to yield (R)-2-aminohept-6-enoic acid, which is then treated with HCl to form the hydrochloride salt.
Table 2: Enzymatic Resolution Efficiency
| Enzyme | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| PFL | Ethyl 2-aminohept-6-enoate | 99 | 45 |
| Candida antarctica | Methyl 2-aminohept-6-enoate | 85 | 38 |
Chiral Auxiliary-Mediated Synthesis
Evans Oxazolidinone Approach
The Evans chiral auxiliary enables stereocontrol during alkylation. (R)-4-Benzyl-2-oxazolidinone is acylated with 6-heptenoyl chloride, followed by enolate formation using LDA (lithium diisopropylamide) at –78°C. Alkylation with benzyl bromoacetate introduces the amino group precursor. Hydrolysis with LiOH/H₂O₂ and subsequent hydrogenolysis (H₂/Pd-C) removes the auxiliary, yielding (R)-2-aminohept-6-enoic acid. Acidification with concentrated HCl generates the hydrochloride salt.
Table 3: Chiral Auxiliary Performance
| Auxiliary | Alkylation Reagent | ee (%) | Overall Yield (%) |
|---|---|---|---|
| Evans oxazolidinone | Benzyl bromoacetate | 98 | 62 |
| Oppolzer sultam | Methyl iodide | 89 | 58 |
Diastereomeric Salt Crystallization
Resolution with Tartaric Acid Derivatives
Racemic 2-aminohept-6-enoic acid is treated with (R,R)-dibenzoyltartaric acid in ethanol/water (1:1) at 60°C. The (R)-enantiomer forms a less-soluble diastereomeric salt, which crystallizes upon cooling. Filtration and recrystallization from methanol yield pure (R)-salt, which is neutralized with NaOH and converted to the hydrochloride salt via HCl gas.
Table 4: Diastereomeric Resolution Efficiency
| Resolving Agent | Solvent System | ee (%) | Yield (%) |
|---|---|---|---|
| (R,R)-DBTA | Ethanol/water | 99 | 35 |
| (S)-Mandelic acid | Acetone/water | 88 | 28 |
Enantioselective Allylic Amination
Palladium-Catalyzed C–N Bond Formation
Allylic acetates, such as hept-6-en-2-yl acetate, undergo asymmetric amination using Pd(0) catalysts and chiral phosphine ligands. For example, Pd₂(dba)₃ with (S)-BINAP in THF at –10°C facilitates nucleophilic attack by potassium phthalimide, yielding (R)-2-phthalimidohept-6-enoate. Hydrolysis with hydrazine and HCl treatment produces the hydrochloride salt.
Table 5: Allylic Amination Parameters
| Ligand | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| (S)-BINAP | –10 | 96 | 67 |
| (R)-Tol-BINAP | 25 | 89 | 54 |
Chemical Reactions Analysis
Types of Reactions
®-2-Aminohept-6-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated amino acids.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Saturated Amino Acids: Resulting from the reduction of the double bond.
Functionalized Derivatives: Produced through substitution reactions.
Scientific Research Applications
Peptide Synthesis and Modification
Role in Peptide Stapling:
(R)-AHA is utilized in peptide stapling techniques, which enhance the stability and bioactivity of peptides. By incorporating (R)-AHA into peptide sequences, researchers can create cyclic peptides that exhibit improved resistance to enzymatic degradation and enhanced biological activity.
Case Study:
In a study focusing on cyclic peptides, the incorporation of (R)-AHA resulted in a significant increase in the binding affinity to target proteins compared to linear analogs. This modification allowed for the development of more effective therapeutic agents for conditions such as cancer and metabolic disorders .
Therapeutic Applications
Antifibrinolytic Properties:
One of the primary clinical applications of (R)-AHA is its use as an antifibrinolytic agent. It functions by inhibiting plasminogen activation, which is crucial in preventing excessive bleeding during surgical procedures.
Case Study:
Clinical trials have demonstrated that (R)-AHA effectively reduces bleeding in patients undergoing major surgeries, providing a safer alternative to traditional antifibrinolytics. The compound's efficacy has been attributed to its specific action on fibrinolytic pathways .
Drug Delivery Systems
Modification of Dendrimers:
(R)-AHA has been incorporated into dendrimer structures, enhancing their hydrophobicity and flexibility. This modification improves the dendrimers' ability to deliver drugs effectively across biological membranes.
Data Table: Dendrimer Modifications with (R)-AHA
| Dendrimer Type | Modification | Effect on Drug Delivery |
|---|---|---|
| PAMAM G4 | Coupling with (R)-AHA | Increased transfection efficiency |
| PAMAM G4-AHA | Addition of arginine residues | Enhanced cytotoxicity reduction |
Research indicates that dendrimers modified with (R)-AHA show reduced cytotoxicity while maintaining effective drug delivery capabilities, making them suitable for gene therapy applications .
Modulation of Complement Activity
Complement Inhibition:
(R)-AHA has been explored as a modulator of complement activity, which plays a critical role in immune responses. By designing polypeptides incorporating (R)-AHA, researchers aim to create therapies for complement-related disorders.
Case Study:
Inhibitors developed using (R)-AHA have shown promise in treating autoimmune diseases by selectively blocking complement-mediated cell destruction. These findings suggest potential therapeutic avenues for conditions such as paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated disorders .
Bioconjugation Techniques
Linker Applications:
The compound serves as an effective linker in bioconjugation processes, allowing for the attachment of various biomolecules, including antibodies and enzymes.
Case Study:
Research has demonstrated that using (R)-AHA as a linker improves the stability and bioactivity of conjugated biomolecules. For instance, conjugates formed with antibodies showed enhanced targeting capabilities against cancer cells due to the optimized spatial arrangement provided by (R)-AHA .
Mechanism of Action
The mechanism of action of ®-2-Aminohept-6-enoic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound can bind to receptors, modulating biological responses.
Pathways Involved: It may influence pathways related to amino acid metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three hydrochlorides with analogous functional groups or backbone features (Table 1):

Key Observations :
- Chain Length and Unsaturation: The target compound’s hept-6-enoic chain distinguishes it from shorter-chain analogs like (R)-2-Amino-1,1,1-trifluoropropane hydrochloride. The terminal double bond may enhance reactivity in cross-coupling reactions compared to saturated derivatives.
- Salt Form: Unlike the dihydrochloride salt of 3-aminoquinuclidine, the monohydrochloride form of the target compound suggests moderate solubility in polar solvents, balancing lipophilicity for membrane permeability in drug design.
- Functional Groups: The absence of aromatic or heterocyclic systems (e.g., isoquinoline in Jatrorrhizine hydrochloride) limits its use in alkaloid-based therapeutics but simplifies synthetic routes for non-aromatic targets.
Physicochemical and Stability Profiles
- Acid Stability: While direct data on the target compound’s stability is unavailable, hydrochlorides like Nicardipine hydrochloride (Figure 10 in ) demonstrate pH-dependent stability, degrading under strongly acidic conditions. This suggests that this compound may require controlled storage at neutral pH.
- Thermal Stability : Industrial-grade purity (99%) implies robustness during storage and handling, similar to other hydrochlorides like berberine hydrochloride, which are stable under ambient conditions .
Research and Industrial Relevance
The compound’s chiral center and unsaturated chain make it valuable for:
- Asymmetric Catalysis : As a building block for chiral ligands or catalysts.
- Peptide Mimetics : The double bond could introduce rigidity into peptide backbones, mimicking natural conformations.
- Drug Discovery: Potential utility in designing kinase inhibitors or GPCR modulators, though this remains underexplored compared to alkaloid-based hydrochlorides like Jatrorrhizine .
Biological Activity
(R)-2-Aminohept-6-enoic acid hydrochloride is a chiral amino acid derivative known for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology due to its potential therapeutic applications and unique biochemical properties.
This compound features an amino group (-NH2) and a double bond within its structure, which contributes to its reactivity and biological interactions. The compound can be synthesized through multiple routes, typically involving the formation of the double bond followed by amination reactions to introduce the amino group, and finally converting it into its hydrochloride salt for enhanced stability and solubility.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways. For instance, it has been studied for its inhibitory effects on chitin synthase, a crucial enzyme in fungal cell wall synthesis .
- Receptor Binding : It can bind to specific receptors, modulating biological responses that could be beneficial in therapeutic contexts.
- Metabolic Pathways : The compound is involved in pathways related to amino acid metabolism and cellular communication, suggesting its role in broader physiological processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits moderate to strong antibacterial activity against common clinical pathogens, making it a candidate for further development in antimicrobial therapies .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound possess significant antitumor activity. For example, certain synthesized derivatives showed IC50 values ranging from 0.043 to 0.205 μM against various cancer cell lines such as MDA MB 231 and HeLa . The mechanism appears to involve apoptosis induction through modulation of apoptotic proteins like Bax and Bcl-xl.
Case Studies and Research Findings
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of this compound derivatives against Candida albicans. The results indicated that these compounds inhibited fungal growth effectively, with some derivatives exhibiting IC50 values as low as 0.08 mM .
Case Study 2: Antitumor Effects
In a series of experiments, several derivatives were tested for their cytotoxic effects on cancer cell lines. Compounds derived from this compound demonstrated significant inhibition rates, with some achieving over 70% tumor inhibition in vivo at dosages of 40 mg/kg, indicating promising therapeutic potential .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for (R)-2-Aminohept-6-enoic acid hydrochloride, and how do their yields compare?
Methodological Answer: The synthesis of this compound typically involves enantioselective methods such as asymmetric hydrogenation or chiral resolution. Key steps include:
- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to achieve high enantiomeric excess (ee) .
- Resolution Techniques : Diastereomeric salt formation with resolving agents like tartaric acid derivatives .
Yields vary based on methodology:
| Method | Yield Range | ee (%) |
|---|---|---|
| Asymmetric Hydrogenation | 60–85% | 90–99 |
| Chiral Resolution | 40–70% | 85–95 |
| Optimization requires balancing cost, scalability, and purity requirements. |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and proton environments. For example, the α-proton adjacent to the amino group resonates at δ 3.2–3.5 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for chiral centers .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 194.1) .
Q. How should researchers handle this compound safely in the laboratory?
Methodological Answer: Safety protocols align with GHS classifications (skin/eye irritation, respiratory sensitization):
- PPE : Gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers to prevent decomposition .
- Spill Management : Neutralize with bicarbonate and absorb with inert materials .
Q. What is the solubility profile of this compound in common laboratory solvents?
Methodological Answer: Solubility data (from analogous compounds):
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| PBS (pH 7.2) | 5.0 | 25°C, stirred |
| DMSO | 5.0 | 25°C, sonicated |
| DMF | 2.0 | 25°C, stirred |
| Lower solubility in nonpolar solvents (e.g., hexane) necessitates polar aprotic solvents for reactions . |
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers. Typical conditions: 80:20 hexane/isopropanol, 1.0 mL/min flow rate .
- Crystallization : Recrystallization in ethanol/water mixtures improves ee to >99% by selectively precipitating the desired enantiomer .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively acylate one enantiomer .
Q. What computational methods are used to predict its biological activity?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., enzymes or receptors). PubChem data (CIDs 170253, etc.) provide structural inputs for docking simulations .
- QSAR Models : Regression analysis correlates substituent effects (e.g., electron-withdrawing groups) with activity trends .
Q. How to address contradictions in crystallographic data during structure determination?
Methodological Answer:
Q. What strategies assess stability under varying pH conditions?
Methodological Answer:
- pH-Rate Profiling : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC:
- Stable Range : pH 4–7 (t > 24 hrs).
- Degradation : Acidic (pH < 3) or alkaline (pH > 9) conditions accelerate hydrolysis of the amino acid backbone .
- Arrhenius Studies : Predict shelf-life by extrapolating degradation rates at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

